molecular formula C7H7N3O B13110340 Imidazo[1,5-a]pyrazin-3-ylmethanol

Imidazo[1,5-a]pyrazin-3-ylmethanol

Cat. No.: B13110340
M. Wt: 149.15 g/mol
InChI Key: HZSSVQCXMWIBAV-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazin-3-ylmethanol is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core with a methanol group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrazin-3-ylmethanol typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method is the iodine-catalyzed one-pot three-component condensation reaction. This involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and the use of efficient catalysts like iodine suggest that scalable production is feasible. The use of readily available starting materials and mild reaction conditions further supports the potential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyrazin-3-ylmethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution can introduce various functional groups like halides or amines.

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazin-3-ylmethanol and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, certain derivatives can fit into the hinge regions of kinases like DDR1 and DDR2, forming hydrogen bonds with specific amino acids . This interaction can inhibit the activity of these kinases, leading to anticancer effects.

Comparison with Similar Compounds

Uniqueness: Imidazo[1,5-a]pyrazin-3-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

imidazo[1,5-a]pyrazin-3-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-5-7-9-4-6-3-8-1-2-10(6)7/h1-4,11H,5H2

InChI Key

HZSSVQCXMWIBAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2CO)C=N1

Origin of Product

United States

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